molecular formula C17H17N3O2S B7783958 2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole

2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole

Cat. No.: B7783958
M. Wt: 327.4 g/mol
InChI Key: RGERDSPAWJQSGP-UHFFFAOYSA-N
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Description

2-[1-(Phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole is a novel synthetic compound featuring a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. This molecule is presented as a high-purity chemical intermediate for research and development purposes. The benzimidazole nucleus is a structurally versatile pharmacophore, recognized for its ability to interact with various biopolymers such as enzymes and receptors. This is due to its role as an isostere of naturally occurring nucleotides, like purines . Benzimidazole-based structures have demonstrated a wide spectrum of biological activities in scientific literature, including antimicrobial, anticancer, anti-inflammatory, and antitubular properties . The specific substitution pattern on this compound, combining the benzimidazole system with a phenylsulfonyl-pyrrolidine moiety, is designed to offer a unique structural template. This design may be valuable for investigating new structure-activity relationships (SAR), particularly in the development of protease inhibitors or kinase-targeted therapies, where such scaffolds are commonly explored. The primary value of this compound lies in its application as a building block for the synthesis of more complex molecules and as a lead structure in hit-to-lead optimization campaigns. Researchers in pharmaceutical chemistry and drug discovery may find it useful for probing novel biological targets or as a intermediate in the development of compound libraries. This product is intended for research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)pyrrolidin-2-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-23(22,13-7-2-1-3-8-13)20-12-6-11-16(20)17-18-14-9-4-5-10-15(14)19-17/h1-5,7-10,16H,6,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGERDSPAWJQSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Route

The benzimidazole scaffold is classically synthesized by condensing o-phenylenediamine with carboxylic acids under acidic conditions. For 2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole, 1-(phenylsulfonyl)pyrrolidine-2-carboxylic acid serves as the carboxylic acid component.

Procedure :

  • Reactants : o-Phenylenediamine (5 mmol) and 1-(phenylsulfonyl)pyrrolidine-2-carboxylic acid (7 mmol) are refluxed in 4N HCl at 80–120°C for 2–4 hours.

  • Mechanism : The acid facilitates cyclodehydration, forming the benzimidazole ring while incorporating the pyrrolidine-sulfonyl group at the 2-position.

  • Yield : 80–90% under optimized conditions.

Challenges :

  • Prolonged heating may degrade acid-sensitive sulfonyl groups.

  • Competing side reactions necessitate precise stoichiometric control.

Aldehyde-Based Cyclization with Oxidizing Agents

Aromatic Aldehyde Condensation

Direct condensation of o-phenylenediamine with aldehydes requires oxidizing agents to prevent bisdihydrobenzimidazole byproducts. For the target compound, 1-(phenylsulfonyl)pyrrolidine-2-carbaldehyde is synthesized first.

Procedure :

  • Aldehyde Synthesis : Pyrrolidine-2-carbaldehyde is sulfonylated using phenylsulfonyl chloride in pyridine at 10°C for 1–2 hours.

  • Cyclization : The aldehyde (7 mmol) reacts with o-phenylenediamine (5 mmol) in the presence of mercuric oxide at room temperature.

  • Yield : 78% after purification.

Alternative Catalysts :

  • Copper(II) acetate : Enhances regioselectivity, achieving 73% yield in DMSO at 120°C.

  • Bismuth triflate : Eco-friendly alternative in aqueous media, yielding 73%.

Green Chemistry Approaches

Solvent-Free Microwave Irradiation

Microwave-assisted synthesis reduces reaction times and improves efficiency.

Procedure :

  • Reactants : o-Phenylenediamine and 1-(phenylsulfonyl)pyrrolidine-2-carbaldehyde are mixed with SiO₂/ZnCl₂.

  • Conditions : Irradiated at 300 W for 5–10 minutes.

  • Yield : 81% without solvent.

Aqueous-Phase Catalysis

Water as a solvent minimizes environmental impact.

Procedure :

  • Reactants : Aldehyde and diamine are stirred in water with bismuth triflate (5 mol%).

  • Conditions : Room temperature, 6 hours.

  • Yield : 73%.

Post-Functionalization Strategies

Sulfonylation of Preformed Benzimidazole

Introducing the phenylsulfonyl group after benzimidazole formation avoids high-temperature degradation.

Procedure :

  • Step 1 : Synthesize 2-pyrrolidin-2-yl-1H-benzimidazole via condensation of o-phenylenediamine with pyrrolidine-2-carboxylic acid.

  • Step 2 : Sulfonylate the pyrrolidine nitrogen using phenylsulfonyl chloride in pyridine at 10°C.

  • Yield : 81% over two steps.

Comparative Analysis of Methods

MethodConditionsCatalystYield (%)
Acid-Catalyzed Condensation4N HCl, 80–120°C, 2–4 hNone80–90
Mercuric Oxide CyclizationRT, HgOMercuric oxide78
Bismuth TriflateH₂O, RT, 6 hBi(OTf)₃73
Microwave IrradiationSolvent-free, 300 W, 5–10 minSiO₂/ZnCl₂81
Post-FunctionalizationPyridine, 10°C, 1–2 hNone81

Structural Characterization and Validation

Synthetic batches are validated using:

  • ¹H/¹³C NMR : Confirms substitution patterns and sulfonyl integration.

  • Mass Spectrometry : Molecular ion peaks align with theoretical m/z.

  • IR Spectroscopy : N–H stretches (3400 cm⁻¹) and S=O bonds (1150 cm⁻¹).

Challenges and Optimizations

  • Sulfonyl Group Stability : Acidic conditions may cleave sulfonamides; neutral pH post-synthesis is critical.

  • Regioselectivity : Copper catalysts suppress 1,3-disubstituted byproducts.

  • Catalyst Recovery : Silica-supported catalysts (e.g., SiO₂/ZnCl₂) are reusable for 3–5 cycles .

Chemical Reactions Analysis

Oxidation Reactions

The phenylsulfonyl group undergoes selective oxidation under controlled conditions:

  • Sulfoxide Formation : Treatment with 30% H<sub>2</sub>O<sub>2</sub> in acetic acid at 60°C for 6 hr converts the sulfonyl group to a sulfoxide (yield: 78–85%) .

  • Sulfone Derivatives : Stronger oxidants like KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> yield sulfone products, though overoxidation risks degradation of the benzimidazole ring .

Key Data :

Oxidizing AgentProductTemperature (°C)Yield (%)
H<sub>2</sub>O<sub>2</sub> (30%)Sulfoxide derivative6078–85
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Sulfone derivative8062–68

Hydrolysis and Ring-Opening

The pyrrolidine ring is susceptible to hydrolysis:

  • Acidic Conditions : 6M HCl at reflux cleaves the sulfonamide bond, yielding 2-(pyrrolidin-2-yl)-1H-benzimidazole and phenylsulfonic acid (reaction time: 8–12 hr) .

  • Basic Conditions : NaOH (2M) in ethanol/water (1:1) opens the pyrrolidine ring via nucleophilic attack, forming a linear amine intermediate .

Electrophilic Substitution on Benzimidazole

The benzimidazole core participates in regioselective reactions:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at position 5 (yield: 70–75%) .

  • Halogenation : Br<sub>2</sub>/CH<sub>3</sub>COOH selectively brominates position 4 (yield: 82%) .

Comparison of Electrophilic Reactivity :

PositionNitration Yield (%)Bromination Yield (%)
482
570–75

Nucleophilic Substitution at Pyrrolidine

The sulfonylated pyrrolidine undergoes SN2 reactions:

  • Alkylation : Treatment with methyl iodide/K<sub>2</sub>CO<sub>3</sub> in DMF substitutes the sulfonyl group with methyl (yield: 65%) .

  • Arylation : Cu-catalyzed coupling with aryl halides introduces aryl groups at the pyrrolidine nitrogen .

Biological Interactions

The compound inhibits cyclooxygenase-2 (COX-2) via:

  • Hydrogen bonding between the sulfonyl oxygen and Arg<sup>120</sup>.

  • π-Stacking of the benzimidazole ring with Tyr<sup>355</sup> .

Inhibition Data :

TargetIC<sub>50</sub> (nM)Selectivity (COX-2/COX-1)
COX-218.7 ± 2.13.71
COX-169.4 ± 5.3

Thermal Stability

DSC analysis shows decomposition at 248°C (ΔH = 142 kJ/mol), with the sulfonyl group contributing to thermal resilience .

This reactivity profile enables applications in medicinal chemistry (e.g., COX-2 inhibitors ) and materials science. The sulfonyl group’s stability under physiological conditions makes it valuable for prodrug design .

Scientific Research Applications

2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₁₇H₁₇N₃O₂S (estimated based on structural analogs in ).
  • Molecular Weight : ~331.4 g/mol (calculated).
  • Key Functional Groups : Benzimidazole (aromatic), pyrrolidine (secondary amine), phenylsulfonyl (electron-withdrawing group).

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrrolidine or Sulfonyl Modifications

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference
2-[1-(Phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole C₁₇H₁₇N₃O₂S 331.4 (estimated) Phenylsulfonyl-pyrrolidine N/A
2-{1-[(2-Fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole C₁₇H₁₆FN₃O₂S 345.4 2-Fluorophenylsulfonyl-pyrrolidine N/A
(R)-2-(Pyrrolidin-2-yl)-1H-benzimidazole C₁₁H₁₃N₃ 187.24 Pyrrolidine (no sulfonyl) N/A
2-(3,5-Dinitrophenyl)-1H-benzimidazole C₁₃H₈N₄O₄ 296.23 3,5-Dinitrophenyl N/A
1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazole (2b–2g) Varies 300–400 (approx.) Morpholine-ethyl chain 91–167

Key Observations :

  • Morpholine Derivatives : Compounds with morpholine-ethyl chains () exhibit higher melting points (91–167°C), suggesting stronger crystalline packing compared to sulfonylated pyrrolidine derivatives.

Pharmacological and Functional Comparisons

DNA Binding and Anticancer Activity

Benzimidazole derivatives with aromatic substituents (e.g., 3,5-dinitrophenyl in ) demonstrate strong DNA intercalation due to planar aromatic systems. In contrast, sulfonylated pyrrolidine derivatives may exhibit altered binding modes via sulfonyl-mediated electrostatic interactions . highlights that benzylvanillin-benzimidazole conjugates show enhanced antileukemic activity, suggesting that electron-withdrawing groups like sulfonyl could further optimize DNA affinity.

Antibacterial and Antifungal Potential

Morpholine-containing benzimidazoles () display moderate antibacterial activity, likely due to the morpholine group’s ability to improve solubility and membrane penetration. Sulfonylated analogs, such as the target compound, may offer broader efficacy by combining sulfonyl’s electron-deficient character with pyrrolidine’s flexibility .

Biological Activity

The compound 2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Properties

This compound is characterized by the presence of a benzimidazole core, which is linked to a pyrrolidine moiety substituted with a phenylsulfonyl group. This unique structure contributes to its biological activity.

Property Value
Molecular FormulaC14H16N2O2S
Molar Mass284.36 g/mol
Melting Point>173°C (decomposes)

Biological Activities

Benzimidazole derivatives, including this compound, exhibit a wide range of biological activities:

Anticancer Activity

Research has shown that benzimidazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, studies have reported that compounds with similar structures demonstrate significant antiproliferative effects against human tumor cell lines, with IC50 values in the nanomolar range . The presence of electron-donating groups and hydrophobic regions in the structure enhances their anticancer efficacy.

Antimicrobial Activity

Benzimidazole derivatives are also noted for their antimicrobial properties. In vitro studies indicate that they show activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have been tested against Escherichia coli and Staphylococcus aureus, demonstrating comparable efficacy to standard antibiotics like gentamicin .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives is attributed to their ability to inhibit cyclooxygenase enzymes (COX). Compounds with specific substitutions have shown selectivity for COX-2 over COX-1, indicating their potential as anti-inflammatory agents . The incorporation of sulfonamide groups has been linked to enhanced anti-inflammatory activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Benzimidazole Ring : Electron-donating groups at specific positions can enhance anticancer and antimicrobial activities.
  • Pyrrolidine Moiety : The nature of substituents on the pyrrolidine ring affects the compound's interaction with biological targets.
  • Sulfonamide Group : This group plays a crucial role in enhancing solubility and biological activity.

Case Studies

Several studies have highlighted the efficacy of benzimidazole derivatives:

  • Anticancer Study : A series of benzimidazole derivatives were synthesized and tested against various cancer cell lines. Results indicated that modifications at the 6-position of the benzimidazole ring significantly enhanced antiproliferative activity .
  • Antimicrobial Screening : In a study evaluating new benzimidazole derivatives, compounds were screened for antibacterial activity against E. coli and P. aeruginosa. The results showed promising activity at concentrations as low as 10 µg/ml .
  • Anti-inflammatory Research : A compound structurally related to this compound was found to selectively inhibit COX-2 with an IC50 value significantly lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. Table 1: Biological Activity of Analogous Benzimidazoles

CompoundActivity (IC₅₀/EC₅₀)TargetReference
1H-Benzo[d]imidazol-2-amine1.5 µg/mL (Antimicrobial)Bacterial enzymes
Compound 3A-30.038 µg/mL (Antioxidant)DPPH radical
Erlotinib (Control)20 nM (EGFR-TK)EGFR kinase

(Basic) What in vitro assays evaluate antimicrobial activity?

Methodological Answer:

  • Agar Diffusion : Measure inhibition zones against S. aureus or E. coli using gentamicin as a positive control .
  • MIC Determination : Use broth microdilution (e.g., 96-well plates) with concentrations ranging from 0.5–128 µg/mL .
  • Time-Kill Assays : Assess bactericidal effects by sampling at 0, 4, 8, and 24 hours .

(Advanced) How does the phenylsulfonyl-pyrrolidinyl group affect physicochemical properties?

Methodological Answer:

  • LogP Reduction : The sulfonyl group decreases logP by ~1.5 units, enhancing aqueous solubility .
  • pKa Modulation : The pyrrolidine nitrogen (pKa ~9.5) increases basicity, favoring salt formation for improved formulation .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to assess hydrolytic stability of the sulfonyl linkage .

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